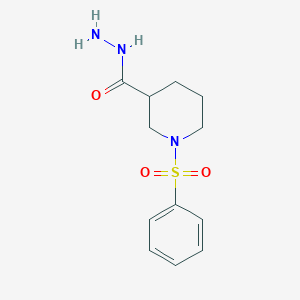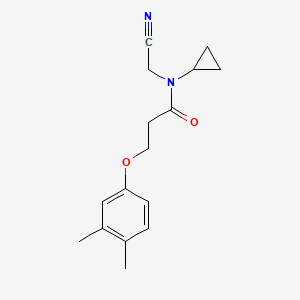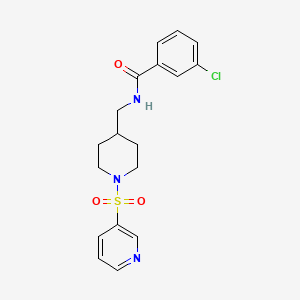
3-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide is a chemical compound that has attracted the attention of researchers due to its potential applications in scientific research.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide involves the reaction of 3-chlorobenzoyl chloride with N-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methylamine in the presence of a base to form the intermediate product, which is then treated with an acid to yield the final product.
Starting Materials
3-chlorobenzoyl chloride, N-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methylamine, Base, Acid
Reaction
Step 1: 3-chlorobenzoyl chloride is added dropwise to a solution of N-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methylamine in a suitable solvent in the presence of a base such as triethylamine or pyridine., Step 2: The reaction mixture is stirred at room temperature for several hours until completion., Step 3: The resulting intermediate product is isolated by filtration or extraction and purified by column chromatography., Step 4: The intermediate product is dissolved in a suitable solvent and treated with an acid such as hydrochloric acid or sulfuric acid to yield the final product, 3-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide., Step 5: The final product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
Mechanism Of Action
The mechanism of action of 3-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide involves the inhibition of specific proteins, such as kinases and receptors, which play a crucial role in various biological processes. By inhibiting these proteins, this compound can modulate various cellular pathways, leading to its potential applications in cancer therapy and drug discovery.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide depend on the specific proteins it targets. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In the brain, it can modulate the activity of certain receptors, leading to changes in synaptic plasticity and neurotransmitter release.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide in lab experiments is its specificity towards certain proteins, which allows researchers to study the role of these proteins in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring during lab experiments.
Future Directions
There are several future directions for the research on 3-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide. One direction is to further investigate its potential applications in cancer therapy and drug discovery. Another direction is to study its effects on other biological processes and pathways, such as inflammation and immune response. Additionally, the development of new derivatives and analogs of this compound may lead to the discovery of more potent and selective inhibitors of specific proteins.
Scientific Research Applications
3-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific proteins. In neuroscience, it has been used to study the role of certain receptors in the brain. In drug discovery, it has been used as a lead compound to design new drugs with improved efficacy and fewer side effects.
properties
IUPAC Name |
3-chloro-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c19-16-4-1-3-15(11-16)18(23)21-12-14-6-9-22(10-7-14)26(24,25)17-5-2-8-20-13-17/h1-5,8,11,13-14H,6-7,9-10,12H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUUHTJHRCAVOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(5-{[Cyano(3-ethylphenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)benzonitrile](/img/structure/B2398151.png)
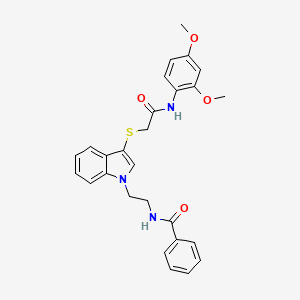
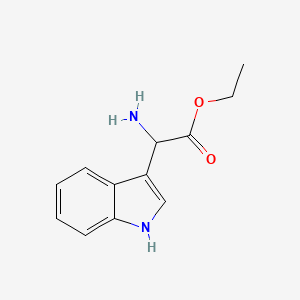
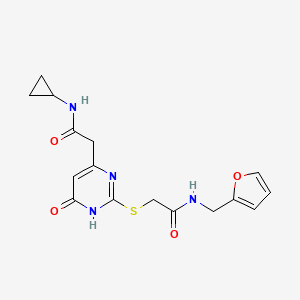


![5-Chloro-7-methylimidazo[1,2-a]pyridine](/img/structure/B2398162.png)
![3-[5-(2,4-dichlorophenyl)-2-furyl]-N-phenylacrylamide](/img/structure/B2398165.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2398166.png)
![N-(3-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2398167.png)
